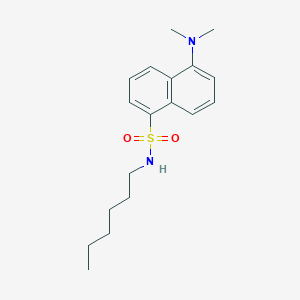
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is a chemical compound known for its fluorescent properties. It is part of the dansyl group of compounds, which are widely used as fluorescent probes in various scientific fields. This compound is particularly useful in biochemical and analytical applications due to its ability to form stable fluorescent adducts with primary and secondary amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide typically involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with hexylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its fluorescent properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while oxidation might produce a sulfone.
Applications De Recherche Scientifique
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Mécanisme D'action
The mechanism by which 5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide exerts its effects is primarily through its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for detecting and quantifying various substances. The molecular targets include primary and secondary amines, which form stable fluorescent adducts with the sulfonamide group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl Chloride: Another dansyl compound used for similar applications but with different reactivity.
5-(Dimethylamino)-1-naphthalenesulfonic Acid: A related compound with slightly different fluorescent properties.
Uniqueness
5-(Dimethylamino)-N-hexylnaphthalene-1-sulfonamide is unique due to its specific structural features, which provide distinct fluorescent characteristics. Its hexyl chain enhances its solubility in organic solvents, making it more versatile for various applications compared to other dansyl compounds .
Propriétés
Numéro CAS |
71942-25-1 |
|---|---|
Formule moléculaire |
C18H26N2O2S |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
5-(dimethylamino)-N-hexylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H26N2O2S/c1-4-5-6-7-14-19-23(21,22)18-13-9-10-15-16(18)11-8-12-17(15)20(2)3/h8-13,19H,4-7,14H2,1-3H3 |
Clé InChI |
FLODNQJWANFCRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![6-Hydroxy-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14467026.png)
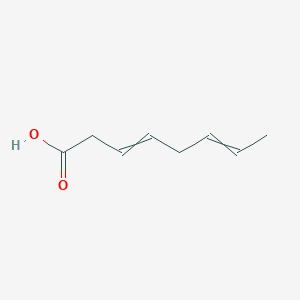
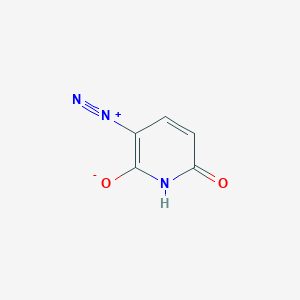
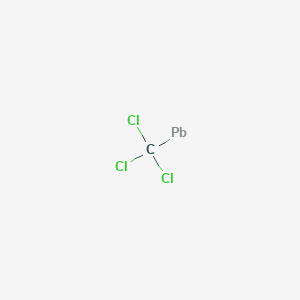
![Morpholine, 4-[1-(1-cyclohexen-1-yl)ethenyl]-](/img/structure/B14467040.png)
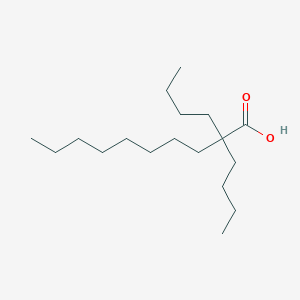
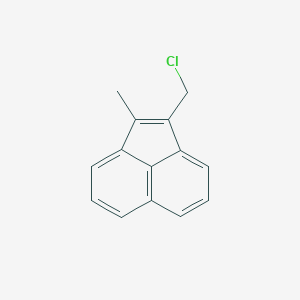
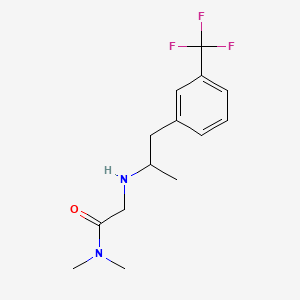
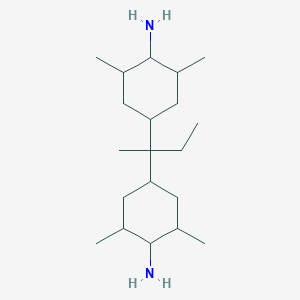
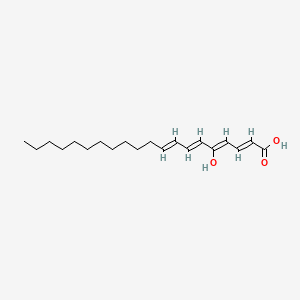
![1,1',1''-[Benzene-1,3,5-triyltris(methylenesulfanediyl)]tribenzene](/img/structure/B14467071.png)


